tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate is a synthetic organic compound that features a trifluoromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate intermediate, which is then reacted with 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties, such as increased stability or reactivity .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, the compound’s potential pharmacological properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions, thanks to its unique chemical structure and functional groups .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for more complex industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-bromo-5-(trifluoromethyl)-phenyl)carbamate: Similar in structure but with a bromine atom instead of the oxadiazole ring.
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Contains a chlorine atom instead of the oxadiazole ring.
tert-Butyl methyl (3,4,5-trifluorophenyl)carbamate: Features multiple fluorine atoms on the phenyl ring.
Uniqueness
The uniqueness of tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate lies in its combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16F3N3O3 |
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Molecular Weight |
343.30 g/mol |
IUPAC Name |
tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H16F3N3O3/c1-14(2,3)23-13(22)19-8-9-4-6-10(7-5-9)11-20-12(24-21-11)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,22) |
InChI Key |
UZLVGBLEFYLCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
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